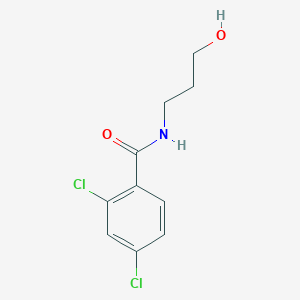
2,4-dichloro-N-(3-hydroxypropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(3-hydroxypropyl)benzamide, also known as DCPB, is a chemical compound that has been extensively researched for its potential applications in various fields. DCPB is a benzamide derivative that has been synthesized using different methods. It has been found to possess several biochemical and physiological effects, making it a promising candidate for scientific research.
作用机制
2,4-dichloro-N-(3-hydroxypropyl)benzamide's mechanism of action is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in various cellular processes, including DNA replication, RNA transcription, and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. It has also been found to inhibit the activity of RNA polymerase II, an enzyme that plays a critical role in RNA transcription.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has been found to inhibit the production of cytokines, molecules that play a critical role in the immune response. It has also been found to inhibit the production of prostaglandins, molecules that play a critical role in inflammation.
实验室实验的优点和局限性
2,4-dichloro-N-(3-hydroxypropyl)benzamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has been found to possess potent antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for scientific research. However, this compound also possesses several limitations for lab experiments. It has been found to possess cytotoxic properties, making it potentially harmful to cells. This compound's mechanism of action is not fully understood, making it challenging to interpret its effects on cells.
未来方向
There are several future directions for 2,4-dichloro-N-(3-hydroxypropyl)benzamide research. One direction is to investigate its potential as a cancer therapy. This compound has been shown to possess potent antitumor properties, making it a promising candidate for cancer therapy. Another direction is to investigate its potential as an antiviral agent. This compound has been found to inhibit the replication of several viruses, making it a potential candidate for the treatment of viral infections. Finally, future research could focus on elucidating this compound's mechanism of action, which would provide insights into its effects on cells and potential applications in various fields.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound possesses several biochemical and physiological effects, making it a potential candidate for cancer therapy, antiviral agent, and anti-inflammatory agent. However, this compound also possesses several limitations for lab experiments, and its mechanism of action is not fully understood. Future research could focus on elucidating this compound's mechanism of action and investigating its potential applications in various fields.
合成方法
2,4-dichloro-N-(3-hydroxypropyl)benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,4-dichlorobenzoyl chloride and 3-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. Other methods include the reaction between 2,4-dichlorobenzoic acid and 3-hydroxypropylamine, and the reaction between 2,4-dichlorobenzamide and 3-chloro-1,2-propanediol.
科学研究应用
2,4-dichloro-N-(3-hydroxypropyl)benzamide has been extensively researched for its potential applications in various scientific fields. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of several viruses, including the influenza virus and the human immunodeficiency virus (HIV). This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.1 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(9(12)6-7)10(15)13-4-1-5-14/h2-3,6,14H,1,4-5H2,(H,13,15) |
InChI 键 |
SGVPASSCFLRYKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCO |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)




![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)